2-Amino-5-fluorophenylboronic acid

Description

Overview of Boronic Acid Chemistry and Reactivity

Boronic acids, characterized by the R-B(OH)₂ functional group, are typically stable, crystalline solids. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a mild Lewis acid. This Lewis acidity allows for reversible covalent interactions with diols, a key feature in the design of chemical sensors. rsc.org A cornerstone of their reactivity is the transmetalation step in palladium-catalyzed cross-coupling reactions, which is fundamental to many synthetic applications. libretexts.org Boronic acids are generally stable and easy to handle, yet their reactivity can be precisely controlled, making them highly versatile reagents. chemicalbook.com

Significance of Boronic Acids in Organic Synthesis

The importance of boronic acids in organic synthesis was solidified with the advent of the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning method facilitates the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates with high efficiency and functional group tolerance under mild conditions. libretexts.orgyoutube.comresearchgate.net Beyond this, boronic acids are used in other significant transformations like the Chan-Lam coupling for C-N and C-O bond formation and Petasis reactions. Their role as crucial building blocks has streamlined the synthesis of complex molecules, from pharmaceuticals to advanced materials. nih.gov

Role of Boronic Acids in Medicinal Chemistry and Biological Research

In medicinal chemistry, the boronic acid moiety is recognized as a privileged structure. nih.gov Its ability to form reversible covalent bonds with diol-containing biomolecules, such as sugars and specific amino acid residues in enzymes, is a key aspect of its biological activity. rsc.org This has led to the development of potent enzyme inhibitors, most notably the proteasome inhibitor bortezomib, an anticancer drug. Boronic acids are considered to be relatively non-toxic and are increasingly incorporated into drug candidates for a range of therapeutic areas, including cancer, and infectious diseases. chemicalbook.comrsc.org

Contextualizing 2-Amino-5-fluorophenylboronic Acid within Boronic Acid Research

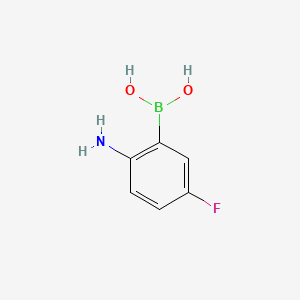

This compound is a bifunctional reagent that combines the versatile boronic acid group with two key substituents on an aromatic ring: an amino (-NH₂) group and a fluorine (-F) atom. The fluorine atom can enhance metabolic stability and binding affinity, a common strategy in drug design. The amino group serves as a versatile synthetic handle for further molecular elaboration, such as amide bond formation or the construction of heterocyclic systems. nih.gov This specific combination of functionalities makes this compound a highly valuable building block for creating complex and biologically active molecules.

Structure

2D Structure

Propriétés

IUPAC Name |

(2-amino-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZXCHNOGDNZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590559 | |

| Record name | (2-Amino-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040400-87-0 | |

| Record name | (2-Amino-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Fluorophenylboronic Acid and Derivatives

Direct Synthesis Routes

Direct methods for the synthesis of 2-amino-5-fluorophenylboronic acid often commence from readily available starting materials. These routes are advantageous for their efficiency and straightforward nature.

Synthesis from 2-Bromo-4-fluoroaniline and Pinacolborane

A common and effective method for the preparation of this compound involves the use of 2-bromo-4-fluoroaniline and pinacolborane. chemicalbook.com This approach typically utilizes a palladium-catalyzed cross-coupling reaction, a method widely employed for the formation of carbon-boron bonds. The reaction is generally carried out in the presence of a suitable palladium catalyst and a base. The pinacol (B44631) ester of the boronic acid is formed as an intermediate, which can then be hydrolyzed to yield the final product.

Lithium-Halogen Exchange and Borate (B1201080) Quenching

Another powerful strategy for the synthesis of arylboronic acids is the lithium-halogen exchange reaction followed by quenching with a borate ester. ethz.chscribd.com This method is particularly useful for introducing a boronic acid group onto an aromatic ring. The process begins with the treatment of an aryl halide, such as a bromo- or iodo-substituted aniline (B41778) derivative, with a strong organolithium base, typically n-butyllithium or t-butyllithium, at low temperatures. ethz.chscribd.comharvard.edu This generates a highly reactive aryllithium intermediate.

This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. chemicalbook.comresearchgate.net Subsequent acidic hydrolysis of the boronate ester furnishes the desired phenylboronic acid. pitt.edu The success of this method relies on the rapid nature of the lithium-halogen exchange, which can often be faster than competing side reactions. harvard.edu

Synthesis of Protected Forms: Pinacol Esters

Due to the reactivity of the boronic acid and amino groups, it is often necessary to use protected forms during multi-step syntheses. chem-station.com Pinacol esters are the most commonly employed protecting group for boronic acids. chem-station.com They are generally stable enough for purification by column chromatography and can often be used directly in subsequent reactions like the Suzuki-Miyaura coupling. chem-station.com

Strategies for Amine Protection (e.g., Bis-silylation)

The amino group in aminophenylboronic acid precursors is often protected to prevent unwanted side reactions. libretexts.org A variety of protecting groups can be utilized for amines. Acylation is a common strategy where the amine is converted to a less nucleophilic amide. libretexts.org Another effective method involves the use of silyl groups. For instance, bis-silylation can be employed to protect the primary amino group, rendering it less reactive towards various reagents. This protection can be crucial when performing reactions that are sensitive to the presence of a free amino group.

Deprotection Methodologies for Pinacol Esters

The removal of the pinacol protecting group to yield the free boronic acid is a critical final step. Several methods exist for this deprotection. nih.govacs.org Direct hydrolysis can be achieved, often under acidic conditions, sometimes requiring heat. chem-station.com To facilitate this, byproducts like pinacol can be trapped using reagents such as sodium periodate or phenylboronic acid. chem-station.com

Milder, stepwise deprotection methods are also available. chem-station.com One such method involves the conversion of the pinacol ester to a trifluoroborate salt using potassium hydrogen difluoride (KHF2). nih.govacs.org These trifluoroborate salts can then be hydrolyzed to the boronic acid under specific conditions, for example, using trimethylsilyl chloride (TMSCl) or aqueous ammonia. acs.org Another approach is the transesterification with diethanolamine, followed by hydrolysis to give the boronic acid. nih.govacs.org

Synthesis of Related Fluoro- and Amino-Substituted Phenylboronic Acids

The synthetic methodologies described can be adapted to produce a variety of other fluoro- and amino-substituted phenylboronic acids. The introduction of fluorine atoms into the aromatic ring is known to increase the Lewis acidity of the boronic acid, which can be advantageous in certain applications. researchgate.net For example, 4-amino-3-fluorophenylboronic acid has been synthesized from 4-bromo-2-fluoroaniline by first protecting the amine group, followed by a lithium-bromine exchange, reaction with trimethyl borate, and finally, acidic hydrolysis. pitt.eduresearchgate.net This highlights the versatility of these synthetic routes in accessing a range of structurally diverse and functionally important boronic acid derivatives.

Positional Isomers and Substituent Effects

The synthesis of positional isomers of aminofluorophenylboronic acids requires careful regiochemical control. Common strategies involve the borylation of a pre-functionalized aromatic ring, for instance, through lithium-halogen exchange followed by reaction with a borate ester. researchgate.netpitt.educhemicalbook.comorgsyn.org The specific starting material dictates the final substitution pattern. For example, 4-amino-3-fluorophenylboronic acid has been synthesized from 4-bromo-2-fluoroaniline. This process involves protection of the amine, followed by a lithium-bromine exchange and subsequent reaction with trimethyl borate and acidic hydrolysis, yielding the final product. researchgate.netpitt.edu A patented method for synthesizing 3-amino-4-fluorophenylboronic acid starts with o-fluoronitrobenzene, which undergoes bromination and reduction before a coupling reaction with tetrahydroxydiboron. google.com

The electronic properties of the substituents significantly affect the characteristics of the phenylboronic acid. The fluorine atom, being highly electronegative, and the amino group exert strong inductive and resonance effects that modulate the Lewis acidity of the boronic acid moiety. This is a critical factor for applications in sensing and catalysis. mdpi.comnih.gov

The introduction of electron-withdrawing groups, such as fluorine, generally increases the acidity (lowers the pKa) of phenylboronic acids. mdpi.comresearchgate.net This increased acidity is crucial for applications like glucose sensing, as it allows the boronic acid to bind with diols at physiological pH. researchgate.net The position of the fluorine substituent is key; the acid-strengthening effect is most pronounced when the substituent is in the meta or ortho position relative to the boronic acid group. mdpi.com For instance, the pKa values for various fluorinated phenylboronic acids can range significantly, from as low as 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid. mdpi.com In the case of 4-amino-3-fluorophenylboronic acid, the acetylated form exhibits a pKa of 7.8, rendering it effective for constructing glucose sensors that operate under physiological conditions. researchgate.netpitt.edu

Table 1: Acidity (pKa) of Selected Fluorinated Phenylboronic Acids

This table illustrates the impact of the position and number of fluorine substituents on the acidity of phenylboronic acid. Data is compiled from published research. mdpi.com

| Compound | pKa Value |

| 4-Fluorophenylboronic acid | 8.77 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

| Unsubstituted Phenylboronic Acid | ~8.8 |

| 4-Amino-3-fluorophenylboronic acid (acetylated) | 7.8 researchgate.netpitt.edu |

Chiral Boronic Acid Derivatives

Chiral aminoboronic acids and their derivatives are of significant interest in medicinal chemistry, often serving as bioisosteres of natural amino acids. nih.govnih.govchemrxiv.org Their synthesis in an enantiomerically pure form is a key challenge, and several advanced catalytic methods have been developed to install chirality relative to the boronic acid group. These methods often focus on creating α-amino or β-amino boronic acid derivatives. nih.govrsc.orgnih.gov

Recent advances have moved from classical diastereoselective approaches to more efficient catalytic enantioselective methods. nih.gov These modern strategies provide access to a wide array of chiral aminoboronates with high enantiopurity.

Key Enantioselective Synthetic Methodologies:

Copper-Catalyzed N-Alkylation: A modular approach for synthesizing α-aminoboronic acid derivatives involves the copper-catalyzed coupling of a carbamate with a racemic α-chloroboronate ester. nih.govacs.org This method utilizes a chiral copper catalyst, generated in situ, to achieve a kinetic resolution of the racemic starting material, affording high enantioselectivity and demonstrating good functional group compatibility. nih.gov

Nickel-Catalyzed Hydroamidation: Chiral α-aminoboronates can be produced from alkenyl boronates and dioxazolones using a Nickel-Hydride (NiH) catalyzed asymmetric hydroamidation. nih.gov This process, which uses a simple amino alcohol ligand, proceeds under mild conditions and is noted for producing highly enantioenriched products. nih.gov

Nickel-Catalyzed Borylalkylation of Enamides: For the synthesis of chiral β-aminoboronic acids, a nickel-catalyzed asymmetric borylalkylation of enamides has been developed. organic-chemistry.orgacs.org This reaction couples enamides with alkyl halides and bis(pinacolato)diboron (B136004) (B₂pin₂) using a chiral diamine ligand, yielding β-aminoboronates with excellent regio-, stereo-, and enantioselectivity. organic-chemistry.orgacs.org

Copper-Catalyzed Hydroamination: An alternative copper-catalyzed method involves the regio- and enantioselective hydroamination of alkenyl boronates. This strategy employs an electrophilic amination approach to deliver chiral α-aminoboronic acids with high enantiomeric ratios. acs.org

These catalytic systems offer powerful tools for constructing complex chiral molecules that incorporate the unique properties of the aminophenylboronic acid scaffold.

Table 2: Overview of Catalytic Enantioselective Methods for Chiral Aminoboronic Acid Derivatives

This interactive table summarizes modern synthetic routes to chiral aminoboronic acids, highlighting the catalyst, reaction type, and the resulting product structure.

| Method | Catalyst System | Reaction Type | Product Type | Key Features | References |

| Asymmetric N-Alkylation | Copper / Chiral Diamine Ligand | Coupling of carbamate and racemic α-chloroboronate ester | α-Aminoboronic Acid Derivative | Modular, good functional group tolerance, kinetic resolution. | nih.govacs.org |

| Asymmetric Hydroamidation | Nickel-Hydride / Amino Alcohol Ligand | Hydroamidation of alkenyl boronate | α-Aminoboronate | Mild conditions, high enantiomeric enrichment. | nih.gov |

| Asymmetric Borylalkylation | Nickel / Chiral Diamine Ligand | Borylalkylation of enamide | β-Aminoboronic Acid Derivative | Access to β-amino acids, high stereo- and enantioselectivity. | organic-chemistry.orgacs.org |

| Asymmetric Hydroamination | Copper / Chiral Ligand | Hydroamination of alkenyl boronate | α-Aminoboronic Acid Derivative | Electrophilic amination strategy, high enantiomeric ratios. | acs.org |

Cross Coupling Reactions Involving 2 Amino 5 Fluorophenylboronic Acid

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.

Mechanism and Catalysis in Suzuki-Miyaura Reactions

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of the organic halide or triflate to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The choice of catalyst and ligands is crucial for the efficiency of the Suzuki-Miyaura reaction. Palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or complexes derived from palladium(II) acetate with phosphine ligands, are commonly employed. The specific ligand can influence the rate and selectivity of the reaction. For instance, in the synthesis of the pinacolate ester of 2-amino-5-fluorophenylboronic acid from 2-bromo-4-fluoroaniline, a common precursor, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is an effective catalyst.

Reactivity with Aryl and Heteroaryl Halides/Triflates

While specific data on the direct Suzuki-Miyaura coupling of this compound with a wide array of aryl and heteroaryl halides and triflates is not extensively documented in dedicated studies, its reactivity can be inferred from related transformations. For instance, the pinacolate ester of its 2-azido derivative, synthesized from this compound pinacol (B44631) ester, has been shown to couple with vinyl triflates. This suggests that the parent amino-substituted boronic acid would also be a competent coupling partner for various organic electrophiles.

Impact of Fluoro and Amino Substituents on Coupling Efficiency and Selectivity

The electronic properties of the substituents on the phenylboronic acid play a significant role in the Suzuki-Miyaura coupling. The fluorine atom at the 5-position is an electron-withdrawing group, which can increase the acidity of the boronic acid and potentially facilitate the transmetalation step. However, excessively strong electron-withdrawing groups can also retard the reaction.

The ortho-amino group introduces both electronic and steric effects. Electronically, the amino group is donating, which might counteract the effect of the fluorine atom. Sterically, the ortho-positioning of the amino group can hinder the approach of the boronic acid to the palladium center, potentially lowering the reaction rate. In some cases, the amino group can coordinate to the palladium catalyst, which can either be beneficial by pre-organizing the reactants or detrimental by inhibiting catalysis. Research on the coupling of the corresponding 2-azidoarylboron pinacolate ester with vinyl triflates has indicated that fluorinated substituents can lead to a decrease in reaction yield, suggesting a complex interplay of electronic effects.

Stereochemical Considerations in Suzuki-Miyaura Coupling

Stereochemical outcomes in Suzuki-Miyaura couplings are primarily a concern when dealing with chiral substrates, such as those possessing axial chirality or stereogenic centers. In the context of this compound, which is achiral, stereochemical considerations would arise if it were coupled with a chiral organic halide or triflate, or in the formation of atropisomers (axially chiral biaryls). The configuration of the final product is generally determined by the stereochemistry of the substrates, as the transmetalation and reductive elimination steps typically proceed with retention of configuration. The choice of palladium catalyst and ligands can also play a crucial role in determining the stereoselectivity of the reaction, especially in the synthesis of atropisomeric products where restricted rotation around the newly formed C-C bond leads to stable stereoisomers.

Alternative Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

Beyond the well-established Suzuki-Miyaura reaction, other cross-coupling methods can be employed to form new bonds using boronic acids. The Chan-Lam coupling, for instance, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O bonds, by coupling a boronic acid with an amine or an alcohol.

Mechanistic and Theoretical Investigations

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the molecular properties of compounds like 2-Amino-5-fluorophenylboronic acid. Such studies can elucidate the molecule's three-dimensional structure, electronic landscape, and stability.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. sigmaaldrich.com For this compound, the presence of the amino group would be expected to raise the energy of the HOMO, while the fluorine and boronic acid groups would lower the energy of the LUMO. This would likely result in a relatively smaller HOMO-LUMO gap compared to unsubstituted phenylboronic acid, suggesting a higher propensity for electronic transitions and reactivity.

A smaller HOMO-LUMO gap is often associated with increased conjugation and can influence the photophysical properties of a molecule. researchgate.net

Table 1: Conceptual Electronic Properties of Phenylboronic Acid Derivatives

| Compound | Substituent Effects | Expected HOMO-LUMO Gap | Implied Stability |

| Phenylboronic acid | (Reference) | Moderate | Moderate |

| This compound | -NH₂ (donating), -F (withdrawing) | Relatively Small | Lower kinetic stability |

| 2-Fluorophenylboronic acid | -F (withdrawing) | Moderate to Large | Higher kinetic stability |

This table is illustrative and based on general chemical principles, as specific experimental or calculated values for this compound are not available.

Intramolecular interactions play a critical role in defining the conformational preferences of this compound. Potential interactions include:

O-H...F Hydrogen Bonds : In related compounds like 2-fluorophenylboronic acid, an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the fluorine atom has been shown to be a conformationally stabilizing feature, leading to the formation of a six-membered ring. fluorochem.co.uk

B-N Interaction : A dative bond between the lone pair of the amino group's nitrogen and the empty p-orbital of the boron atom is a possibility. This type of interaction is known to influence the geometry and reactivity of aminoboranes.

B-O and O-H Interactions : The boronic acid group itself features internal coordination and hydrogen bonding possibilities, which are fundamental to its structure and reactivity.

The presence and strength of these interactions would be highly dependent on the molecule's conformation and can be computationally modeled.

The polarity of the solvent can significantly impact the electronic transitions of a molecule. The Polarizable Continuum Model (PCM) is a computational method used to simulate these solvent effects. For this compound, a polar solvent would be expected to stabilize charge-separated excited states, potentially leading to a red shift (a shift to longer wavelengths) in its UV-Vis absorption spectrum. Studies on related compounds have shown that solvent polarity can also influence conformational equilibria and the strength of intramolecular interactions. fluorochem.co.uk

Reaction Mechanisms of Boronic Acids with Diols

The reaction of boronic acids with diols to form boronic esters is a fundamental and widely utilized equilibrium reaction, often employed in sensing and protection chemistry.

The kinetics of boronic ester formation are typically fast. The reaction proceeds through a two-step mechanism: an initial rapid formation of a trigonal intermediate, followed by a slower, rate-determining step involving the loss of water to form the tetrahedral boronic ester.

The strength of the interaction between a boronic acid and a diol is quantified by the conditional formation constant (Kf). This constant is pH-dependent, as the boronic acid must be in its sp²-hybridized, trigonal form to react, while the reaction itself involves the formation of a tetrahedral, sp³-hybridized ester. The pKa of the boronic acid is therefore a critical parameter. For this compound, the electron-donating amino group and the electron-withdrawing fluorine atom will influence its Lewis acidity and, consequently, its pKa and reactivity towards diols. Specific kinetic and formation constant data for the reaction of this compound with diols are not documented in available literature.

Boronate Ion Reactivity

The reactivity of this compound is fundamentally linked to the formation and behavior of its corresponding boronate ion. In aqueous solutions, the boronic acid (a Lewis acid) exists in equilibrium with its anionic tetrahedral boronate form. This equilibrium is pH-dependent; as the pH of the solution approaches and surpasses the acid dissociation constant (pKa) of the boronic acid, the concentration of the more nucleophilic sp³-hybridized boronate ion increases. acs.org

The structure of this compound, featuring an ortho-amino group and a para-fluoro group, significantly influences the Lewis acidity of the boron center and the subsequent reactivity of the boronate ion. The ortho-amino group, in particular, can engage in an intramolecular coordination with the boron atom. This interaction can depress the pKa of the boronic acid compared to simple phenylboronic acids, making the boronate ion more accessible at or near neutral pH. nih.gov This enhanced formation of the boronate ion is crucial for its subsequent reactions, most notably the formation of boronate esters with diols. acs.orgnih.gov The boronate ion's increased nucleophilicity makes it more reactive towards electrophiles and is a key intermediate in processes like the Suzuki-Miyaura cross-coupling reaction.

| Factor | Influence on Boronate Ion Reactivity |

| pH | At pH ≥ pKa, the equilibrium shifts to the more reactive tetrahedral boronate ion. acs.org |

| Ortho-Amino Group | Can lower the boronic acid pKa through intramolecular interaction, facilitating boronate formation at lower pH. nih.gov |

| Fluoro Group | As an electron-withdrawing group, it increases the Lewis acidity of the boron atom. |

| Solvent | Protic solvents can stabilize the boronate ion through hydrogen bonding. nih.gov |

Equilibrium Studies of Boronic Acid-Diol Ester Formation

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, resulting in the formation of five- or six-membered cyclic boronate esters. mdpi.com This reaction is an equilibrium process, the position of which is dictated by several factors including pH, the structure of the diol, and the substituents on the phenylboronic acid. nih.gov

For this compound, the equilibrium shifts significantly towards the boronate ester in the presence of a suitable diol, especially under alkaline conditions where the tetrahedral boronate ion is the predominant species. acs.orgmdpi.com The formation of the ester involves the displacement of two hydroxyl groups from the boronate ion by the diol.

Studies on analogous ortho-aminomethylphenylboronic acids have provided deep insights into this equilibrium. nih.gov The presence of the proximate amino group is a critical feature. It lowers the pKa of the boronic acid, allowing for significant ester formation to occur at neutral pH. nih.gov This is a distinct advantage over simple phenylboronic acids, which typically require more basic conditions (pH > 9) for efficient esterification. nih.gov The equilibrium can be readily reversed by lowering the pH, which protonates the boronate ester and shifts the equilibrium back towards the free boronic acid and diol. mdpi.com This pH-switchable binding is a cornerstone of its application in sensors and separation materials. mdpi.com

Protodeboronation Pathways and Stability

Protodeboronation is a chemical process that involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org It is often an undesired side reaction in applications like cross-coupling, as it leads to the decomposition of the boronic acid starting material. wikipedia.org The propensity for a boronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions, particularly pH. wikipedia.org

For arylboronic acids, several mechanistic pathways for protodeboronation have been identified:

Acid-Catalyzed Pathway : This mechanism involves the protonation of the boronic acid, followed by the departure of the boron group. wikipedia.orgresearchgate.net

Base-Catalyzed Pathway : At high pH, the boronate ion can be attacked by a proton source, such as water, leading to the cleavage of the C-B bond. acs.org

Zwitterionic Pathway : Boronic acids containing a basic nitrogen atom, such as this compound, can form zwitterionic species under neutral pH conditions. These zwitterions can be highly susceptible to rapid protodeboronation through a unimolecular fragmentation of the C-B bond. wikipedia.orgresearchgate.net

Advanced Applications in Medicinal Chemistry and Chemical Biology

Enzyme Inhibition Studies

The unique electronic properties of the boronic acid moiety make it an exceptional tool for designing potent and selective enzyme inhibitors. Its ability to form stable, yet often reversible, covalent bonds with key active site residues is a central theme in its mechanism of action.

Design and Mechanism of Enzyme Inhibitors

Boronic acid-based compounds are extensively developed as enzyme inhibitors due to the boron atom's ability to act as a Lewis acid and adopt a tetrahedral geometry. researchgate.net This allows them to function as transition-state analogues, effectively mimicking the tetrahedral intermediates that form during the enzymatic hydrolysis of peptide or β-lactam bonds. researchgate.net The design of these inhibitors leverages the structural similarities between the boronic acid group and the carbonyl carbon of a substrate in its transition state.

The inhibitory mechanism involves a nucleophilic attack from an amino acid residue in the enzyme's active site, typically a serine, on the electron-deficient boron atom. This interaction leads to the formation of a stable tetrahedral boronate adduct, which effectively blocks the enzyme's catalytic activity. mdpi.com The process can be a two-step mechanism, beginning with initial binding followed by an enzyme conformational change that facilitates the formation of the covalent O-B bond between the active-site serine and the boronic acid. nih.gov Furthermore, the inclusion of a fluorine atom, owing to its high electronegativity, can be used to create stabilized "transition state analogue" complexes with target enzymes, enhancing inhibitory potency. nih.gov

Interaction with Serine Residues in β-lactamases

β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics like penicillin. A major class of these enzymes, the serine β-lactamases, utilizes a critical serine residue in their active site for catalysis. nih.govresearchgate.net Boronic acids have emerged as powerful competitive inhibitors of these enzymes. nih.gov

The mechanism of inhibition involves the boronic acid moiety entering the active site and interacting directly with the catalytic serine. The hydroxyl group of the serine residue attacks the boron atom, forming a reversible, dative covalent bond. mdpi.comnih.gov This creates a stable tetrahedral complex that mimics the high-energy intermediate of β-lactam hydrolysis, effectively sequestering the enzyme and preventing it from inactivating antibiotics. mdpi.com Specific boronic acids are recognized as powerful inhibitors of serine amidohydrolases, a group that includes bacterial β-lactamases. nih.gov

Targeting Leucyl-tRNA Synthetase (LeuRS)

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for protein biosynthesis, making them attractive targets for novel antimicrobial agents. nih.govscispace.com These enzymes catalyze the attachment of a specific amino acid to its corresponding tRNA, a critical step in translating the genetic code. nih.gov Inhibiting this process halts protein synthesis, leading to the cessation of bacterial growth. nih.govscispace.com

Leucyl-tRNA synthetase (LeuRS), in particular, has been a focus for the development of new inhibitors. nih.gov While research on 2-Amino-5-fluorophenylboronic acid is specific, the broader class of boron-containing compounds, such as benzoxaboroles, has shown significant promise. For instance, the benzoxaborole compound AN2690 (tavaborole) has been approved for clinical use and functions by inhibiting LeuRS. nih.govscispace.com This establishes that the boronic acid functional group is a valid pharmacophore for targeting the active site of LeuRS, suggesting that derivatives like this compound could be explored for similar activities.

Anticancer Research

Derivatives of boronic acid have demonstrated considerable potential in oncology, primarily through their ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.

Growth Inhibition in Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

The evaluation of novel compounds on established cancer cell lines is a cornerstone of anticancer drug discovery. The MCF-7 cell line is a model for estrogen receptor-positive breast cancer, while MDA-MB-231 represents a more aggressive, triple-negative type of breast cancer. mdpi.com

While specific antiproliferative data for this compound on these cell lines is not extensively documented in current literature, studies on related boron-containing compounds provide a strong rationale for its investigation. For example, simple boric acid has been shown to reduce cell proliferation in both MCF-7 and MDA-MB-231 cell lines. nih.gov Other, more complex molecules have also been evaluated, demonstrating the utility of these assays in determining anticancer potential. The table below presents illustrative data from studies on different compounds tested against these cell lines, showcasing typical metrics like the half-maximal inhibitory concentration (IC₅₀).

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Flavokawain A | MCF-7 | <50 | plos.org |

| Flavokawain A | MDA-MB-231 | <50 | plos.org |

| 5-fluorouracil | MDA-MB-231 (48h) | 525 | nih.gov |

| Thienopyrimidine 2 | MCF-7 | 0.013 | mdpi.com |

| Thienopyrimidine 2 | MDA-MB-231 | 0.056 | mdpi.com |

Note: The data in this table is for illustrative purposes to show how compounds are evaluated and does not represent results for this compound.

Induction of Apoptosis via Mitochondrial Pathways

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis. Apoptosis can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic, or mitochondrial, pathway. glpbio.com The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria. mdpi.commdpi.com This event triggers the formation of a complex called the apoptosome, which in turn activates a cascade of enzymes known as caspases (notably caspase-9 and caspase-3), leading to controlled cell death. glpbio.commdpi.com

Research into boron-containing compounds suggests they can trigger this mitochondrial pathway. Studies with boric acid on MCF-7 and MDA-MB-231 cells showed significant changes in the expression of genes for Caspase-3, Caspase-8, and Caspase-9, indicating the induction of apoptosis. nih.gov Similarly, another agent, Flavokawain A, was found to induce apoptosis in both cell lines specifically through the intrinsic mitochondrial pathway. plos.org A novel fluorinated nucleoside analogue has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the mitochondrial-mediated pathway. nih.gov These findings support the hypothesis that this compound may similarly function by disrupting mitochondrial integrity and activating the caspase cascade in cancer cells.

Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy that utilizes a binary approach to selectively destroy malignant tumor cells while sparing adjacent healthy tissue. nih.govyoutube.com The therapy involves the administration of a non-toxic, boron-10 (¹⁰B)-enriched compound that preferentially accumulates in tumor cells. mdpi.comnih.gov Subsequent irradiation of the tumor with a beam of low-energy (epithermal) neutrons triggers a nuclear capture reaction. nih.govyoutube.com The ¹⁰B atoms capture these neutrons, leading to a fission reaction that produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei. nih.gov These particles have a very short path length of approximately 5–9 µm, roughly the diameter of a single cell, ensuring that their cytotoxic effects are confined to the boron-laden cancer cells. nih.gov

The success of BNCT is critically dependent on the development of effective boron delivery agents that can achieve high concentrations within the tumor relative to surrounding normal tissue. nih.gov Amino acid-based carriers are of particular interest because cancer cells often exhibit upregulated amino acid transport systems to fuel their rapid proliferation. mdpi.comnih.gov One of the most clinically advanced BNCT agents is (L)-4-boronophenylalanine (BPA), a boronated amino acid that is taken up by cancer cells via transporters like the L-type Amino Acid Transporter 1 (LAT1). mdpi.comnih.gov

While specific studies on this compound as a BNCT agent are not extensively detailed in the reviewed literature, its structural similarity to boronated amino acid precursors makes it a compound of interest. The presence of the amino group could facilitate uptake through amino acid transporters, a key mechanism for tumor targeting. nih.gov The development of new boron carriers remains a critical objective in the field, focusing on improving tumor specificity, achieving effective boron delivery, and ensuring rapid clearance from normal tissues. nih.gov

Antibacterial and Antifungal Activities

Boron-containing compounds, particularly those in the benzoxaborole class, have emerged as a novel class of antimicrobial agents. nih.govtcichemicals.com The investigation into the antimicrobial properties of various substituted phenylboronic acids is an active area of research. Fluorinated arylboronic acids, for instance, are noted for their potential antimicrobial activity. mdpi.com The introduction of fluorine-containing substituents like trifluoromethyl groups has been shown to be crucial for the medicinal application of some arylboronic acids. nih.gov

Although direct research data on the antibacterial and antifungal activity of this compound is limited in the available sources, studies on analogous compounds provide valuable insights. For example, research on (trifluoromethoxy)phenylboronic acids and 5-trifluoromethyl-2-formylphenylboronic acid has demonstrated their potential as antibacterial agents against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. nih.govmdpi.com These findings suggest that fluorinated phenylboronic acid scaffolds are promising starting points for the development of new antimicrobial drugs.

Mechanism of Action against Resistant Bacterial Strains

Bacteria have evolved numerous mechanisms to resist the effects of conventional antibiotics, including enzymatic inactivation of the drug, modification of the drug target, and active efflux of the drug from the cell. mdpi.com Boron-containing compounds can exhibit novel mechanisms of action that circumvent these common resistance pathways.

A primary mechanism for certain boron-based antifungal agents, such as tavaborole, is the inhibition of leucyl-tRNA synthetase (LeuRS). nih.govtcichemicals.com This enzyme is essential for protein synthesis, and its inhibition leads to cell death. Docking studies have suggested that other fluorinated phenylboronic acids, such as 5-trifluoromethyl-2-formylphenylboronic acid, may also bind to the active site of LeuRS in microorganisms like Candida albicans and Escherichia coli. nih.gov This interaction is facilitated by the formation of a stable adduct, effectively blocking the enzyme's function.

While the specific mechanism of this compound against resistant strains has not been elucidated, the established activity of related boronic acids against essential cellular targets like LeuRS provides a plausible hypothesis for its potential mode of action. Targeting fundamental enzymatic processes is a promising strategy to combat pathogens that have developed resistance to traditional antibiotics. mdpi.com

Evaluation of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after a specified incubation period. nih.govidexx.combmglabtech.com This quantitative value is crucial for assessing the potency of a potential new antibiotic and for comparing its activity against different pathogens. idexx.dk MIC values are typically determined using methods such as broth microdilution or agar dilution. nih.gov

Specific MIC data for this compound against bacterial or fungal strains were not available in the reviewed literature. However, data from related fluorinated compounds can serve as a reference. For instance, 5-trifluoromethyl-2-formylphenylboronic acid has been evaluated for its antimicrobial activity, and its MIC value against Bacillus cereus was found to be lower than that of the approved antifungal drug tavaborole, indicating potent activity. nih.gov The table below illustrates hypothetical MIC data to demonstrate how such information is typically presented.

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| Hypothetical Compound A | Escherichia coli | 64 |

| Hypothetical Compound B | Staphylococcus aureus | 32 |

| Hypothetical Compound C | Candida albicans | 16 |

Applications in Drug Discovery and Development

Substituted phenylboronic acids are foundational components in the pipeline of modern drug discovery and development. Their utility spans from being versatile synthetic intermediates to forming the core of bioactive molecules.

Use as Building Blocks for Complex Organic Molecules

Boronic acids are exceptionally versatile building blocks in organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nbinno.com This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex molecular frameworks, such as biphenyls and other conjugated systems, which are common motifs in pharmaceuticals. nbinno.com

This compound serves as a valuable trifunctional building block. The boronic acid group readily participates in cross-coupling reactions, while the amino group and the fluorine atom provide sites for further chemical modification or can be used to fine-tune the properties of the final molecule. The presence of both an amino group and a fluorine atom on the phenyl ring allows for the directed synthesis of highly substituted and complex organic molecules, making it a key intermediate for creating libraries of compounds for drug screening. researchgate.netrsc.org

Modulation of Bioactive Molecule Selectivity and Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. nbinno.com The strategic placement of fluorine atoms can lead to improved bioactivity and efficacy. nbinno.com

The this compound moiety can be incorporated into larger molecules to modulate their biological activity and selectivity. The fluorine atom can enhance membrane permeability and block metabolic degradation at the site of substitution, potentially increasing the drug's half-life. The amino group can act as a hydrogen bond donor or a site for further derivatization to optimize interactions with a specific biological target. The boronic acid itself can act as a key pharmacophore, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, a mechanism exploited by several FDA-approved boronic acid-containing drugs. researchgate.net

Glycobiology and Saccharide Interactions

The ability of boronic acids to form reversible covalent bonds with cis-diols is a cornerstone of their application in glycobiology. acs.orgjfda-online.comnih.govmdpi.comnih.gov This interaction allows for the specific recognition and binding of saccharides, which are fundamental components of many biological structures and signaling pathways.

Phenylboronic acids are known to interact with the 1,2- and 1,3-diols present in saccharides to form stable cyclic esters. acs.orgnih.gov This reversible binding is the basis for their use as synthetic lectin mimetics, capable of recognizing specific carbohydrate structures. acs.org Notably, phenylboronic acid has been shown to selectively bind to the glycerol side chain of sialic acids, which are often found at the termini of glycan chains on cell surfaces and play crucial roles in cellular recognition and signaling. acs.org

A significant application of phenylboronic acids is in the development of materials for glucose sensing. Fluorescent sensors incorporating arylboronic acids are a promising approach for continuous glucose monitoring. nih.govmdpi.com The binding of glucose to the boronic acid moiety can modulate the fluorescence properties of an attached fluorophore through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov A derivative, 2-acrylamido-5-fluorophenylboronic acid, has been successfully utilized in the fabrication of holographic sensors for the selective detection of glucose in physiological fluids. acs.org

Table 2: Examples of Phenylboronic Acid Derivatives in Glucose Sensing

| Phenylboronic Acid Derivative | Sensing Mechanism | Application | Reference |

| Anthracene-based diboronic acid | Photoinduced Electron Transfer (PET) | Fluorescent glucose sensor | nih.gov |

| Stilbene-4-boronic acid derivatives | Intramolecular Charge Transfer (ICT) | Fluorescent glucose sensor | nih.gov |

| 2-Acrylamido-5-fluorophenylboronic acid | Holographic diffraction | Holographic glucose sensor | acs.org |

The specific interaction between boronic acids and the carbohydrate portions of glycoproteins allows for their detection and enrichment. mdpi.comnih.govnih.gov Aminophenylboronic acid has been used in the creation of molecularly imprinted polymers for the specific recognition of glycoproteins. nih.gov By immobilizing boronic acid derivatives on solid supports, such as agarose beads, affinity chromatography columns can be created to selectively capture and purify glycoproteins from complex biological samples. nih.govresearchgate.net Fluorescently labeled boronic acids can also serve as probes for the sensitive detection of glycoproteins in various assays. nih.gov

The surfaces of mammalian cells are decorated with a dense layer of carbohydrates known as the glycocalyx. The affinity of boronic acids for these cell-surface glycans can be exploited for the targeted delivery of therapeutic agents or imaging probes to cells. raineslab.comrsc.org For example, a delivery vehicle utilizing a benzoxaborole, a cyclic derivative of boronic acid, has been shown to effectively deliver proteins into cells by binding to the cell surface carbohydrates. raineslab.com This strategy offers a non-invasive method for intracellular delivery, leveraging the natural abundance of glycan binding sites on the cell membrane.

Protein Interactions and Stabilization

While the primary interaction of boronic acids is with carbohydrates, their potential to interact with proteins is also an area of active research. The boronic acid moiety can act as a ligand for certain protein binding sites. Furthermore, the incorporation of fluorinated amino acids, which share the structural feature of fluorine substitution with this compound, has been shown to enhance protein stability. nih.govresearchgate.net The hydrophobic nature of the C-F bond can contribute to the stability of the protein's folded structure. nih.gov Although direct evidence for this compound in protein stabilization is limited, the principles governing the stabilizing effects of fluorination on protein structure suggest its potential utility in this area.

Reversible Covalent Bonding with Amino Acid Residues

A key feature of boronic acids, including this compound, is their capacity to form reversible covalent interactions with nucleophilic amino acid residues within proteins. nih.gov The boron atom in the boronic acid group possesses an empty p-orbital, making it an electrophilic Lewis acid. This allows it to readily interact with nucleophiles such as the hydroxyl groups on the side chains of serine, threonine, and tyrosine, or the amine groups on lysine residues. nih.gov

This interaction results in the formation of a stable, yet reversible, covalent bond, typically a boronate ester (with hydroxyl groups) or an iminoboronate (with amine groups). nih.gov The reversible nature of this bond is crucial; it allows for dynamic interactions where the inhibitor can associate and dissociate from the target protein. This property can lead to a longer "residence time" of a drug on its target, which is a desirable characteristic in drug design. nih.gov This mechanism is fundamental to the action of several therapeutic agents, such as the proteasome inhibitor bortezomib, which targets a threonine residue in its enzyme target. The specific reactivity and stability of the bond formed by this compound can be modulated by the electronic effects of the amino and fluoro substituents on the phenyl ring.

Stabilization of Biomolecules (e.g., Insulin)

The ability of phenylboronic acid derivatives to interact with biomolecules extends to their use in stabilization. A notable application is in the development of "smart" insulin formulations that respond to ambient glucose levels. nih.gov Research has demonstrated that conjugating fluorophenylboronic acid (FPBA) residues to insulin can render the protein's solubility dependent on glucose concentration. nih.gov

Phenylboronic acids are known to reversibly bind with molecules containing 1,2- or 1,3-diols, such as glucose. nih.gov When FPBA is conjugated to insulin, the resulting molecule's properties change upon glucose binding. At physiological pH, the binding of glucose to the boronic acid moiety induces a negative charge on the boron atom. This increase in negative charge can alter the isoelectric point (pI) of the insulin conjugate, leading to an increase in its solubility and subsequent bioavailability. nih.gov The electron-withdrawing effect of the fluoro substituent on the phenyl ring lowers the pKa of the boronic acid, facilitating this glucose binding at a physiological pH of 7.4. nih.gov By strategically modifying the insulin molecule with FPBA, researchers can create depots of less soluble insulin that become more soluble and active as blood glucose levels rise. This approach represents a sophisticated method of stabilizing the insulin molecule in a less active state until it is needed. nih.govrsc.orgresearchgate.net

Table 1: Research Findings on Phenylboronic Acid-Modified Insulin

Modification Strategy Mechanism of Action Key Outcome Reference Conjugation of fluorophenylboronic acid (FPBA) to insulin B chain Glucose binds to the FPBA moiety, increasing the negative charge and lowering the isoelectric point (pI) of the insulin conjugate. Increased solubility and release of insulin in response to higher glucose concentrations. acs.org Varying the position and number of FPBA groups on insulin Optimizing the balance between baseline solubility and glucose-responsive solubility changes. Relocating FPBA from the B chain to the A chain increased baseline solubility without impacting potency. acs.org

Biomedical Probes and Biosensor Development

The specific binding properties of this compound make it an excellent recognition element for the development of biomedical probes and biosensors. mdpi.com These analytical devices translate a molecular recognition event into a measurable signal.

Colorimetric and Fluorescent Sensing Systems

Boronic acid derivatives are frequently incorporated into fluorescent sensors. mdpi.com A common mechanism involves photoinduced electron transfer (PET). In the absence of a target analyte, the boronic acid group, being electron-withdrawing, can quench the fluorescence of a nearby fluorophore. mdpi.com Upon binding to a target molecule like a saccharide (which contains diol groups), the covalent interaction can disrupt the PET process, leading to a restoration or "turn-on" of fluorescence. mdpi.comacs.org This change in fluorescence intensity provides a direct and sensitive measure of the analyte's concentration. The design of these sensors allows for the detection of a wide range of biologically important molecules beyond saccharides, including catecholamines and certain amino acids.

Capacitive Sensors

Capacitive biosensors measure changes in the electrical properties at an electrode-solution interface upon the binding of a target analyte. nih.gov Phenylboronic acid derivatives can be immobilized on the surface of a gold electrode to act as the capture agent. nih.govresearchgate.net When a target molecule, such as a saccharide or a glycoprotein, binds to the immobilized boronic acid, it alters the dielectric properties and the thickness of the molecular layer at the electrode surface. nih.govacs.org This change in the local environment leads to a measurable change in the capacitance of the electrical double layer. acs.orgnih.gov This label-free detection method is highly sensitive and allows for the real-time monitoring of binding events. nih.gov Research has demonstrated the development of capacitive sensors using aminophenylboronic acid for the sensitive detection of glucose, fructose, and even large glycoproteins like immunoglobulin G (IgG). nih.govfao.org

Table 2: Performance of a Phenylboronic Acid-Based Capacitive Sensor ```html

| Analyte | Concentration Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Glucose | 1.0 x 10⁻⁸ M - 1.0 x 10⁻³ M | 0.8 nM | nih.gov |

| Fructose | 1.0 x 10⁻⁸ M - 1.0 x 10⁻² M | 0.6 nM | nih.gov |

| Dextran (40 kDa) | 1.0 x 10⁻¹⁰ M - 1.0 x 10⁻⁵ M | 13 pM | nih.gov |

| Human Immunoglobulin G (IgG) | 1.0 x 10⁻¹³ M - 1.0 x 10⁻⁷ M | 16 fM | nih.gov |

Nanoparticle Modifications for Sensing (e.g., Silver Nanoparticles)

To enhance the sensitivity and signaling of biosensors, phenylboronic acid derivatives are used to functionalize nanoparticles. Silver nanoparticles (AgNPs) are of particular interest due to their strong localized surface plasmon resonance (LSPR), which gives them intense and distinct colors.

mdpi.com

In one notable application, a close isomer, 5-amino-2-fluorophenylboronic acid, was used to modify silver nanoparticles (FPBA-AgNPs) to create a colorimetric glucose sensor. nih.govThe principle of this sensor is based on the glucose-mediated aggregation of the nanoparticles. A single glucose molecule, with its multiple diol groups, can form bridge-like linkages with the boronic acid moieties on two different nanoparticles, bringing them closer together. nih.govThis aggregation of AgNPs causes a shift in the LSPR, resulting in a visible color change of the solution, which can be quantified using a spectrophotometer. nih.govThis system allows for the sensitive and selective detection of glucose in a physiologically relevant concentration range and has been successfully tested in blood serum.

nih.gov

Table of Compounds Mentioned

Derivatization and Structure Activity Relationships Sar of 2 Amino 5 Fluorophenylboronic Acid Analogues

Substitution Patterns and Electronic Effects

The electronic nature of the 2-amino-5-fluorophenylboronic acid core is governed by a balance between the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine atom (-F). Substituents introduced onto this scaffold can further tune its electronic properties, which is a critical aspect of designing analogues for specific applications, such as medicinal chemistry or materials science.

Derivatization studies have explored the introduction of various other substituents to systematically alter these electronic effects. For instance, replacing the fluorine with other groups or adding substituents can significantly impact the molecule's properties. While specific SAR studies on a wide range of this compound analogues are not extensively documented in publicly available literature, the principles can be inferred from related compounds. The electronic impact of various substituents on the core structure is summarized in the table below.

| Substituent Group | Position | Electronic Effect | Potential Impact on Activity |

| Amino (-NH₂) | 2 | Electron-donating (Resonance) | Modulates basicity, potential for H-bonding |

| Fluoro (-F) | 5 | Electron-withdrawing (Inductive) | Increases Lewis acidity of boron, alters lipophilicity |

| Methyl (-CH₃) | Varies | Electron-donating (Inductive) | Increases electron density, enhances lipophilicity |

| Methoxy (-OCH₃) | Varies | Electron-donating (Resonance) | Increases electron density, potential for H-bonding |

| Trifluoromethyl (-CF₃) | Varies | Strongly Electron-withdrawing | Decreases electron density, increases Lewis acidity |

This table illustrates the general electronic effects of common substituents on an aromatic ring.

Structural Modifications (e.g., Pinacol (B44631) Esters, other Protecting Groups)

To facilitate its use in multi-step organic synthesis, particularly in cross-coupling reactions, this compound often requires structural modifications to protect its reactive functional groups.

Pinacol Esters: The most common modification of the boronic acid group is its conversion to a pinacol ester (a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) derivative). This is typically achieved by reacting the corresponding bromoaniline precursor (2-bromo-4-fluoroaniline) with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, or by direct esterification of the boronic acid. researchgate.netacs.org The resulting this compound pinacol ester is more stable, less prone to dehydration-trimerization (forming boroxines), and more soluble in organic solvents than the free boronic acid, making it an ideal coupling partner in Suzuki-Miyaura reactions. researchgate.net

Amino Group Protection/Modification: The amino group can also be modified. For certain synthetic routes, the amino group of this compound pinacol ester has been converted into an azide (B81097) (-N₃). acs.orgnih.gov This transformation is often accomplished using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. acs.orgnih.gov The azide serves as a masked amino group or as a reactive handle for subsequent reactions like cycloadditions or reductions.

| Modification | Functional Group Targeted | Purpose |

| Pinacol Ester Formation | Boronic Acid | Protection, enhanced stability, improved solubility, utility in cross-coupling. researchgate.net |

| Azide Formation | Amino Group | Protection, synthetic handle for further transformations. acs.orgnih.gov |

Influence of Fluorine Atom on Reactivity and Selectivity

The fluorine atom at the 5-position exerts a profound influence on the reactivity and selectivity of this compound and its derivatives. Fluorine is the most electronegative element, and its presence on the phenyl ring significantly impacts the molecule's electronic landscape.

The primary effect of the fluorine atom is its strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring and, importantly, increases the Lewis acidity of the boron atom. nih.gov A more Lewis-acidic (electrophilic) boron center can facilitate the transmetalation step in palladium-catalyzed cross-coupling reactions, potentially leading to higher reaction rates and yields. nih.gov

Furthermore, the introduction of fluorine can enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. researchgate.net Its ability to alter lipophilicity can also improve a molecule's bioavailability. researchgate.net In the context of molecular recognition, fluorine can participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can affect binding affinity and selectivity for a biological target.

Modulation of Boronic Acid Acidity (pKa)

The acidity of a boronic acid, quantified by its pKa value, is a critical parameter that governs its behavior in both chemical reactions and biological systems. Boronic acids are Lewis acids that accept a hydroxide (B78521) ion to form a more stable, tetracoordinate boronate anion. The pKa is the pH at which the neutral trigonal boronic acid and the anionic tetrahedral boronate are present in equal concentrations. Most simple phenylboronic acids have pKa values between 8 and 9. drugbank.com

The pKa of this compound is influenced by the competing electronic effects of its substituents.

Fluorine Atom : The electron-withdrawing fluorine atom stabilizes the negative charge of the boronate anion, thereby increasing the acidity and lowering the pKa value. nih.gov

Amino Group : The electron-donating amino group increases the electron density on the ring, which destabilizes the boronate anion, thus decreasing acidity and raising the pKa.

| Compound | pKa | Key Substituent(s) |

| Phenylboronic Acid | ~8.8 | None |

| m-Aminophenylboronic Acid | ~8.8 | -NH₂ (meta) |

| 3-Fluorophenylboronic Acid | ~8.4 | -F (meta) |

| 4-Fluorophenylboronic Acid | ~8.7 | -F (para) |

This table presents approximate pKa values for related compounds to illustrate substituent effects. drugbank.comvulcanchem.com

Conformational Analysis of Derivatives

The three-dimensional conformation of this compound derivatives plays a crucial role in their reactivity and ability to bind to target molecules. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), focuses on the rotational barriers and preferred orientations of the boronic acid and other substituent groups. drugbank.comacs.org

For phenylboronic acids, a key conformational feature is the orientation of the B(OH)₂ group relative to the plane of the phenyl ring. The two hydroxyl groups can adopt different arrangements, commonly referred to as cis-trans (ct) or trans-trans (tt) isomers relative to the B-C bond. DFT studies on related fluorophenylboronic acids have shown that the cis-trans conformer is generally the most stable. acs.org The energy differences between various conformers are typically small, suggesting that multiple conformations can exist in equilibrium. acs.org

The presence of the ortho-amino group in this compound can introduce intramolecular hydrogen bonding between one of the N-H protons and an oxygen atom of the boronic acid group. This interaction can significantly influence the preferred conformation, potentially locking the B(OH)₂ group in a specific orientation and affecting its reactivity and binding properties. Theoretical studies on related systems help predict these structural preferences and their energetic implications. drugbank.com

Future Directions and Emerging Research Areas

Catalyst Development for Enhanced Reactivity and Selectivity

The development of novel catalysts is crucial for unlocking the full synthetic potential of 2-amino-5-fluorophenylboronic acid. Research is focused on creating catalytic systems that offer enhanced reactivity and selectivity in cross-coupling reactions and other transformations.

One promising approach involves the design of fluorous sulfur-containing boronic acid catalysts. nih.gov These catalysts have demonstrated high efficiency in promoting dehydrative condensation reactions between carboxylic acids and amines under environmentally friendly conditions. nih.gov The presence of a fluorine-rich domain facilitates catalyst recovery through fluorous solid-phase extraction, a significant advantage for sustainable chemical processes. nih.gov For reactions involving substrates like this compound, catalysts are being optimized to achieve high yields and chemoselectivity, particularly in complex molecular settings. Key parameters in this optimization include temperature, catalyst loading, and the stoichiometry of reactants. nih.gov For instance, microwave-assisted organic synthesis has been shown to accelerate these reactions, often leading to quantitative yields in minutes. nih.gov

Future catalyst design will likely focus on:

Ligand Modification: Tailoring ligands in palladium-catalyzed reactions to improve the coupling efficiency of electron-rich amino-substituted boronic acids.

Lewis Acid Catalysis: Exploring Lewis acids like tris(pentafluorophenyl)borane to promote reactions under milder conditions, which is particularly beneficial for substrates with sensitive functional groups. frontiersin.org

Heterogeneous Catalysis: Developing solid-supported catalysts for easier separation and recycling, enhancing the economic and environmental viability of processes utilizing this compound.

Advanced Spectroscopic and Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for its application. Advanced spectroscopic and computational methods are being employed for detailed characterization.

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide valuable insights into the molecule's vibrational modes, chemical environment of atoms, and electronic transitions. nih.govahievran.edu.tr For example, in the analysis of related fluorophenylboronic acids, FT-IR and FT-Raman spectra have been recorded and assignments of vibrational modes are supported by density functional theory (DFT) calculations. nih.govahievran.edu.tr

¹H and ¹³C NMR spectroscopy are fundamental in determining the molecular structure, with chemical shifts being sensitive to the electronic effects of the fluorine and amino substituents. nih.gov The gauge-invariant atomic orbital (GIAO) method is often used to compute theoretical NMR spectra, which typically show good agreement with experimental data. nih.gov UV-Vis absorption spectra, analyzed in different solvents, provide information about the electronic transitions and can be correlated with computational models to understand the molecular orbital landscape, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov

| Spectroscopic Technique | Information Obtained |

| FT-IR Spectroscopy | Provides information on the vibrational modes of functional groups, aiding in structural elucidation. nih.gov |

| FT-Raman Spectroscopy | Complements FT-IR by providing data on non-polar bonds and symmetric vibrations. nih.gov |

| ¹H and ¹³C NMR | Determines the chemical environment of hydrogen and carbon atoms, confirming molecular structure. nih.gov |

| UV-Vis Spectroscopy | Investigates electronic transitions between molecular orbitals, offering insights into electronic properties. nih.gov |

Future research will likely involve the use of more advanced techniques like solid-state NMR and X-ray crystallography to probe the intermolecular interactions and packing of this compound in the solid state.

Expansion into Novel Materials Science Applications

The unique properties of this compound make it an attractive building block for the synthesis of novel materials with tailored functionalities. The presence of the fluorine atom can enhance properties like metabolic stability and binding affinity in biomaterials, while also being advantageous for materials used in organic electronics and sensors. nbinno.com

In the realm of functional polymers, boronic acids are utilized to create materials for the selective recognition and enrichment of cis-diol-containing biomolecules like nucleosides and glycoproteins. mdpi.comresearchgate.net The specific interactions between the boronic acid group and diols form the basis for boronate affinity materials. acs.orgacs.org The amino group in this compound provides a site for polymerization or grafting onto surfaces, while the fluorine atom can modulate the acidity and binding strength of the boronic acid.

Potential applications in materials science include:

Sensors: Development of electrochemical or fluorescent sensors for the detection of saccharides and other biologically important diols. mdpi.comnih.gov The boronic acid moiety acts as the recognition element. mdpi.com

Organic Electronics: Incorporation into conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties can be tuned by the substituents. nbinno.com

Affinity Chromatography: Creation of stationary phases for the selective separation of glycoproteins and other cis-diol containing compounds. researchgate.net

Integration into Supramolecular Assemblies

The ability of the boronic acid group to form reversible covalent bonds with diols and participate in hydrogen bonding makes this compound a versatile component for constructing supramolecular assemblies. acs.orgresearchgate.netnih.gov These ordered structures are formed through non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. mdpi.com

Arylboronic acids are known to act as building blocks in crystal engineering, forming predictable hydrogen-bonded networks. researchgate.net The –B(OH)₂ group can act as a hydrogen bond donor, while the amino group can also participate in hydrogen bonding, leading to the formation of complex and functional architectures. nih.gov The fluorine atom can influence the crystal packing through weak C-H···F interactions.

Emerging research in this area focuses on:

Self-Assembling Peptides: The incorporation of fluorinated amino acids into peptides can influence their self-assembly into hydrogels and other soft materials. researchgate.netnbinno.com The principles of amino acid-derived supramolecular assembly can be applied to design novel biomaterials. mdpi.comnih.gov

Molecular Gels: The formation of supramolecular gels through the co-assembly of this compound with other molecules, leading to materials with potential applications in drug delivery and tissue engineering. acs.orgnih.govosti.gov

Crystal Engineering: The rational design of co-crystals with specific network topologies and properties by co-crystallizing this compound with complementary molecules. researchgate.netnih.gov

Therapeutic Development and Clinical Translation

Boronic acids and their derivatives are a well-established class of compounds in medicinal chemistry, with several approved drugs and many more in clinical development. nih.govmdpi.com The unique ability of the boronic acid group to form reversible covalent bonds with the active site residues of enzymes makes them potent inhibitors.

The structure of this compound offers several advantages for drug design. The fluorine atom can improve metabolic stability, bioavailability, and binding affinity. nbinno.commdpi.com The amino group provides a handle for further chemical modification to optimize the pharmacological profile or to attach the molecule to a larger scaffold.

Future therapeutic development involving derivatives of this compound may target a range of diseases:

Enzyme Inhibition: Design of inhibitors for enzymes such as proteases and beta-lactamases, where the boronic acid acts as a transition-state analog. mdpi.com

Prodrugs: Development of amino acid ester prodrugs to improve the solubility and delivery of boronic acid-based drugs, for example, in boron neutron capture therapy (BNCT) for cancer. mdpi.com

Targeted Drug Delivery: Use as a recognition moiety for targeting saccharide-rich surfaces, such as those found on cancer cells or bacteria. nih.gov

While the direct clinical translation of this compound itself is not yet established, its derivatives hold considerable promise for the development of next-generation therapeutics. mdpi.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-amino-5-fluorophenylboronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing arylboronic acids. For this compound, coupling a fluorinated aryl halide (e.g., 2-amino-5-fluoroiodobenzene) with a boronate ester under palladium catalysis is typical. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability in fluorinated systems .

- Base selection : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and avoid side reactions.

- Solvent optimization : Dioxane/water mixtures (4:1) at 80–100°C for 12–24 hours.

- Purification challenges : Boronic acids often form boroxins (cyclic trimers) upon dehydration. Silica gel chromatography with additives (e.g., 1% acetic acid) prevents irreversible binding .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves tautomeric equilibria (e.g., boronic acid vs. boroxine forms) and hydrogen-bonding networks in solid state .

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹⁹F NMR (δ ~-110 ppm for meta-fluorine) confirm purity and electronic effects of the fluorine substituent.

- Acidity measurements : Potentiometric titration in aqueous methanol determines pKa (~8.5–9.0), critical for applications in physiological environments .

Advanced Research Questions

Q. What strategies mitigate boroxin formation during the synthesis of this compound, and how do these affect downstream applications?

- Methodological Answer :

- In situ protection : Use of diols (e.g., pinacol) to stabilize boronic acids as esters, preventing cyclization. Deprotection via mild acid hydrolysis restores reactivity .

- Lyophilization : Freeze-drying under reduced pressure minimizes thermal decomposition and boroxin formation.

- Impact on cross-coupling : Boroxins reduce coupling efficiency; pre-activation with BF₃·OEt₂ enhances transmetallation in Suzuki reactions .

Q. How does the fluorine substituent influence the supramolecular interactions of this compound in saccharide recognition systems?

- Methodological Answer :

- Fluorine’s electronic effects : The electron-withdrawing -F group increases Lewis acidity of boron, enhancing diol-binding affinity at physiological pH.

- Steric considerations : Meta-fluorine minimizes steric hindrance, allowing optimal alignment with vicinal diols (e.g., glucose).

- Competitive assays : Isothermal titration calorimetry (ITC) quantifies binding constants (Kd ~10⁻³ M for fructose), while fluorescence quenching assays track dynamic interactions .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

- Methodological Answer :

- Discrepancies in ¹H NMR shifts : Variations arise from solvent polarity (DMSO vs. CDCl₃) and pH-dependent protonation states. Standardization in deuterated methanol with 0.1 M HCl resolves ambiguities.

- IR spectroscopy : Conflicting B-O stretching bands (1340–1390 cm⁻¹) due to hydration states. Karl Fischer titration ensures anhydrous conditions for reproducible spectra .

Q. How can computational modeling predict the tautomeric behavior of this compound in drug design contexts?

- Methodological Answer :

- DFT calculations : B3LYP/6-311+G(d,p) level simulations map energy differences between boronic acid and boroxine forms.

- MD simulations : Predict solvation effects and stability in aqueous vs. lipid membranes, guiding pharmacokinetic profiling.

- Docking studies : AutoDock Vina evaluates binding to bacterial lectins or viral glycoproteins, leveraging fluorine’s hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.